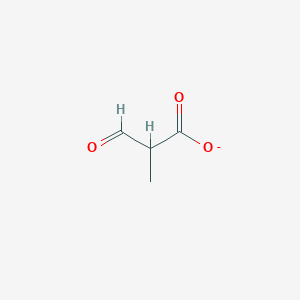
2-Methyl-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-メチル-3-オキソプロパノエートは、分子式がC4H5O3の有機化合物です。 これは、2-メチル-3-オキソプロパン酸の共役塩基であり、さまざまな生物学的システムの代謝産物として一般的に見られます
2. 製法
合成経路と反応条件: 2-メチル-3-オキソプロパノエートは、さまざまな方法で合成できます。一般的な方法の1つは、ピルビン酸とメタノールを、p-トルエンスルホン酸などの触媒の存在下で反応させる方法です。 反応混合物は還流条件下で加熱され、生成物は蒸留によって分離されます .
工業生産方法: 工業的な設定では、2-メチル-3-オキソプロパノエートの生産は、しばしば大規模なエステル化反応を含みます。このプロセスは通常、反応を完結させるために過剰なメタノールと強酸触媒を使用することを含みます。 生成物は、次に蒸留と結晶化の手法によって精製されます .
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-3-oxopropanoate can be synthesized through various methods. One common method involves the reaction of pyruvic acid with methanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions, and the product is isolated by distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically includes the use of excess methanol and a strong acid catalyst to drive the reaction to completion. The product is then purified through distillation and crystallization techniques .
化学反応の分析
反応の種類: 2-メチル-3-オキソプロパノエートは、以下を含むさまざまな化学反応を起こします。
酸化: 2-メチル-3-オキソプロパン酸を形成するために酸化することができます。
還元: 還元反応は、それをアルコール誘導体に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物:
酸化: 2-メチル-3-オキソプロパン酸。
還元: 2-メチル-3-ヒドロキシプロパノエート。
科学的研究の応用
2-メチル-3-オキソプロパノエートは、科学研究において幅広い用途があります。
化学: 有機合成の中間体として、より複雑な分子の構成要素として使用されます。
生物学: バリンやチミンなどのアミノ酸の代謝、特にさまざまな生化学経路の代謝産物として役立ちます.
医学: 代謝性疾患における役割など、その潜在的な治療的応用を調査するための研究が進行中です。
作用機序
2-メチル-3-オキソプロパノエートの作用機序は、生化学経路における代謝産物としての役割を含みます。それはアミノ酸の代謝の中間体として作用し、そこで酵素的変換を受けます。 分子標的は、メチルマロネートセミアルデヒドデヒドロゲナーゼなどの酵素を含み、これはその変換を他の代謝産物に触媒します .
類似の化合物:
メチルマロン酸セミアルデヒド: この化合物は構造的に類似しており、アミノ酸代謝の中間体としても作用します.
2-メチル-3-オキソプロパン酸: 2-メチル-3-オキソプロパノエートの共役酸で、類似の化学的性質を共有しています.
独自性: 2-メチル-3-オキソプロパノエートは、代謝経路における特定の役割と化学反応の汎用性により、独自のものとなっています。 さまざまな変換を受ける能力は、研究と工業的な用途の両方において貴重な化合物となっています .
類似化合物との比較
Methylmalonic acid semialdehyde: This compound is structurally similar and also acts as an intermediate in amino acid metabolism.
2-Methyl-3-oxopropanoic acid: The conjugate acid of 2-methyl-3-oxopropanoate, sharing similar chemical properties.
Uniqueness: this compound is unique due to its specific role in metabolic pathways and its versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C4H5O3- |
|---|---|
分子量 |
101.08 g/mol |
IUPAC名 |
2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7)/p-1 |
InChIキー |
VOKUMXABRRXHAR-UHFFFAOYSA-M |
正規SMILES |
CC(C=O)C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















